CCT239065

Overview

Description

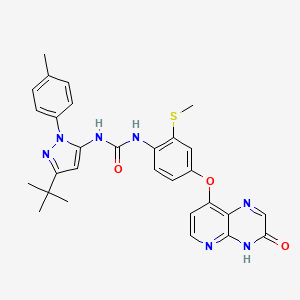

CCT239065 is a mutant protein kinase inhibitor that inhibits signaling downstream of V600EBRAF in cancer cells, blocking DNA synthesis, and inhibiting proliferation.

Mechanism of Action

Target of Action

CCT239065 primarily targets the V600EBRAF and LCK proteins . These proteins play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

this compound acts as an inhibitor for its target proteins. It binds to these proteins, preventing them from performing their usual functions . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.

Biochemical Pathways

By inhibiting V600EBRAF and LCK, this compound may disrupt these pathways, potentially leading to a decrease in cancer cell proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of its target proteins, leading to disrupted cell signaling . This disruption can lead to changes in cell behavior, including a potential decrease in cancer cell proliferation.

Biochemical Analysis

Biochemical Properties

CCT239065 plays a significant role in biochemical reactions, particularly in the inhibition of mutant BRAF signaling in cells . It interacts with enzymes such as BRAF V600E and LCK, inhibiting their activity . The nature of these interactions is characterized by the compound’s ability to selectively bind to these enzymes and inhibit their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by blocking DNA synthesis and inhibiting cell proliferation . This compound also impacts cell signaling pathways, particularly those downstream of V600EBRAF in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as BRAF V600E and LCK . By binding to these enzymes, this compound inhibits their activity, leading to a decrease in DNA synthesis and cell proliferation . This compound also induces changes in gene expression, although the specific genes affected are not currently known.

Temporal Effects in Laboratory Settings

It is known that this compound is stable and has good oral bioavailability

Metabolic Pathways

It is known that this compound interacts with enzymes such as BRAF V600E and LCK , but the specific metabolic pathways and cofactors it interacts with are not currently known.

Properties

IUPAC Name |

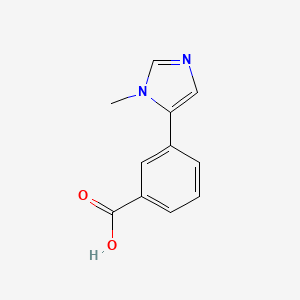

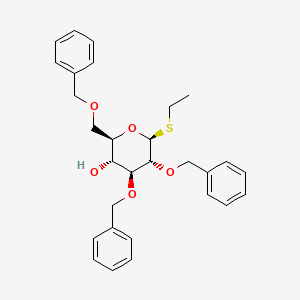

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16H,1-5H3,(H,30,34,37)(H2,32,33,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDHTKGXXMJUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=C5C(=NC=C4)NC(=O)C=N5)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT239065) a promising therapeutic candidate for cancers driven by the V600E BRAF mutation?

A1: this compound (also referred to as "1t" in the research) demonstrates potent inhibitory activity against the V600E BRAF mutant protein kinase. [, ] This mutation is a key driver in several cancers, making it a significant therapeutic target. The compound exhibits high selectivity for V600E BRAF over wild-type BRAF, making it potentially safer for patients. [, ] Preclinical studies show that this compound effectively inhibits downstream signaling of V600E BRAF, leading to decreased DNA synthesis and inhibited proliferation in cancer cells harboring the mutation. [, ] Furthermore, this compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability, which makes it suitable for oral administration. [, ] These characteristics, combined with its efficacy in inhibiting tumor growth in V600E BRAF-driven human melanoma xenografts, highlight its potential as a targeted cancer therapy. [, ]

Q2: How does this compound compare to other BRAF inhibitors in terms of selectivity for the V600E mutation?

A2: While the provided research highlights this compound's significant selectivity for V600E BRAF compared to wild-type BRAF, [, ] it doesn't directly compare its selectivity profile to other BRAF inhibitors. Further research is needed to determine how this compound's selectivity compares to other inhibitors in terms of potency and potential off-target effects. This comparative analysis would provide valuable insights into the potential advantages and disadvantages of this compound in a clinical setting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B582607.png)

![1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther](/img/structure/B582615.png)